thiomarinol B

Description

Properties

Molecular Formula |

C30H44N2O11S2 |

|---|---|

Molecular Weight |

672.8 g/mol |

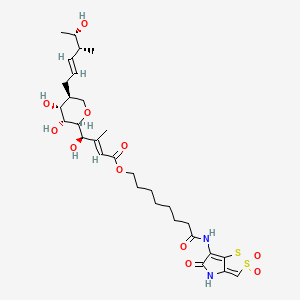

IUPAC Name |

[8-oxo-8-[(2,2,5-trioxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O11S2/c1-17(19(3)33)10-9-11-20-15-43-28(27(38)26(20)37)25(36)18(2)14-23(35)42-13-8-6-4-5-7-12-22(34)32-24-29-21(31-30(24)39)16-45(40,41)44-29/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1 |

InChI Key |

DVQBKROGZULVGL-XVYZEKPJSA-N |

Isomeric SMILES |

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CS(=O)(=O)S3)NC2=O)/C)O)[C@H](C)O |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CS(=O)(=O)S3)NC2=O)C)O)C(C)O |

Synonyms |

thiomarinol B |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Mechanism of Action

Thiomarinol B is characterized as a hybrid antibiotic, comprising components derived from pseudomonic acid and holothin. Its structure features a unique amide bond linking these two sub-components, which enhances its antimicrobial activity. The compound's mechanism of action involves the inhibition of bacterial protein synthesis by targeting isoleucyl-tRNA synthetase, similar to mupirocin, but with broader efficacy against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

This compound exhibits remarkable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. In comparative studies, this compound has demonstrated stronger antibacterial effects than its individual constituents, as well as other antibiotics like pseudomonic acid A and pyrrothine antibiotics .

Comparative Antimicrobial Activity

| Antibiotic | Activity Against MRSA | Activity Against Gram-Negative Bacteria |

|---|---|---|

| This compound | High | Moderate to High |

| Pseudomonic Acid A | Moderate | Low |

| Pyrrothine Antibiotics | Low | Moderate |

Biosynthesis and Genetic Engineering

Recent studies have focused on the biosynthetic pathways responsible for thiomarinol production. Research indicates that genes from Pseudoalteromonas species can be expressed in other bacteria to facilitate the production of thiomarinols. This genetic engineering approach aims to optimize the yield and enhance the properties of this compound through synthetic biology techniques .

Case Studies and Clinical Implications

- Hybrid Antibiotic Development : The combination of marinolic acid and holothin in this compound results in a hybrid antibiotic with enhanced potency against resistant strains. This property is particularly valuable in developing new treatments for infections caused by antibiotic-resistant bacteria .

- Inhibition of Isoleucyl-tRNA Synthetase : A study demonstrated that thiomarinol A (a related compound) effectively inhibits isoleucyl-tRNA synthetase in E. coli, overcoming intrinsic resistance mechanisms that limit the efficacy of traditional antibiotics like mupirocin . This finding suggests that this compound could also be effective in similar applications.

- Potential for Pharmaceutical Development : The unique properties of this compound position it as a candidate for pharmaceutical development aimed at treating bacterial infections that are currently difficult to manage due to resistance .

Preparation Methods

Microbial Strain and Culture Conditions

This compound is natively produced by the marine bacterium Alteromonas rava strain SANK 73390 through fermentation. The process begins with inoculating a slant culture of A. rava on Marine Agar, followed by suspension in artificial seawater and subsequent transfer to a Marine Broth medium. Key parameters include:

-

Temperature : 22–23°C

-

Agitation : 210 rpm (rotary shaker)

-

Duration : 24 hours in flask culture, extended to 3 days in a 600-liter stirred-tank bioreactor.

The fermentation broth is centrifuged to remove cellular debris, and the supernatant is subjected to solvent extraction using ethyl acetate. The crude extract is then purified via reverse-phase high-performance liquid chromatography (HPLC) with 40% aqueous acetonitrile as the eluent, yielding this compound as a light yellow solid.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Details |

|---|---|

| Strain | Alteromonas rava SANK 73390 |

| Medium | Marine Broth (Difco) |

| Culture Volume | 200 liters |

| Purification Method | Reverse-phase HPLC (40% acetonitrile) |

| Yield | 130 mg per 200 L culture |

While fermentation directly yields this compound, it is typically a minor product alongside thiomarinol A (the reduced dithiolopyrrolone form). This limitation has driven the development of chemical oxidation methods to enhance throughput.

Chemical Oxidation of Thiomarinol A to this compound

This compound is more efficiently synthesized by oxidizing thiomarinol A, leveraging the latter’s susceptibility to sulfur oxidation. Three oxidative strategies have been validated, differing in reagents, conditions, and yields.

Oxidation with OXONE

In Example 2 of the patent literature, thiomarinol A (100.9 mg) is dissolved in a 1:1 acetone-water mixture and treated with OXONE (potassium peroxymonosulfate) under ice-cooled conditions. The reaction proceeds for 40 minutes, after which sodium bicarbonate is added to quench excess oxidant. Extraction with methylene chloride-tetrahydrofuran (10:1) and HPLC purification yield 79.5 mg of this compound (75% yield). This method is favored for its high efficiency and minimal side products.

Hydrogen Peroxide-Mediated Oxidation

Example 3 demonstrates oxidation using hydrogen peroxide in a acetone-water system. Thiomarinol A (100 mg) is reacted with 0.074 mL of aqueous H₂O₂ and a trace of sodium bicarbonate at room temperature for 5 minutes. After solvent removal, the residue is purified via HPLC to afford 43.2 mg of this compound (41% yield). While faster, this method’s lower yield is attributed to competing overoxidation pathways.

m-Chloroperbenzoic Acid (m-CPBA) Oxidation

Example 4 employs m-CPBA in anhydrous acetone. Thiomarinol A (100 mg) is treated with 134 mg of m-CPBA at 0°C, followed by 1.5 hours of stirring at room temperature. Despite rigorous purification, only 8.5 mg of this compound (8% yield) is obtained, highlighting the reagent’s inefficiency for large-scale synthesis.

Table 2: Comparative Analysis of Oxidation Methods

| Oxidizing Agent | Conditions | Time | Yield |

|---|---|---|---|

| OXONE | Acetone/water, 0°C | 40 min | 75% |

| H₂O₂ | Acetone/water, room temperature | 5 min | 41% |

| m-CPBA | Anhydrous acetone, 0°C to room temp | 1.5 hr | 8% |

Mechanistic Insights and Structural Considerations

This compound’s structure features a thiosulfonate group (-SO₂-S-) derived from the oxidation of thiomarinol A’s dithiolopyrrolone moiety. Kinetic studies reveal that OXONE selectively oxidizes the disulfide bond without degrading the marinolic acid backbone, whereas m-CPBA induces partial epoxidation of the polyketide chain, explaining its lower yield. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the thiosulfonate’s regiochemistry, with characteristic shifts at δ 13.57 ppm (1H-NMR) and m/z 887.2 [M+H]⁺.

Industrial and Practical Implications

The OXONE-mediated method is the most viable for industrial-scale production due to its reproducibility and high yield. In contrast, fermentation remains critical for obtaining thiomarinol A, the precursor for oxidation. Recent advances in metabolic engineering could enhance A. rava’s native production of this compound, potentially bypassing the need for chemical oxidation .

Q & A

Basic: What experimental approaches are used to elucidate the biosynthetic pathway of thiomarinol B?

This compound is biosynthesized via a hybrid PKS-FAS-NRPS pathway in Pseudoalteromonas sp. SANK 73390. Key methodologies include:

- Isotope-labeled precursor feeding : Feeding [¹³C]-acetate, [¹⁸O]-acetate, and [methyl-¹³C]-methionine to wild-type strains, followed by NMR analysis to track incorporation patterns (e.g., side-chain elongation via C4 intermediates like 4-hydroxybutyrate) .

- Gene knockout mutants : Inactivating PKS/NRPS clusters (e.g., tmpA, holA) to isolate intermediates like marinolic acid A and xenorhabdins, confirming pathway steps .

- LC-MS and HPLC-ESIMS : Profiling metabolites in wild-type vs. mutant strains to identify truncated derivatives (e.g., marinolic acids A4/A6) .

Basic: How is the structural configuration of this compound resolved, particularly when NMR data conflicts?

- High-resolution HMBC experiments : Resolve ambiguous carbon assignments (e.g., differentiating C40 and C50 in thiomarinol A, which differ by 0.1 ppm) .

- Solvent-dependent NMR : Using deuterated methanol instead of DMSO to separate overlapping methyl signals (e.g., 15- and 17-methyl groups) .

- Comparative analysis with homologues : Cross-referencing this compound-G data to identify conserved vs. variable regions (e.g., acyl chain length variations) .

Advanced: How does the enzyme TmlU enable the hybridity of this compound?

TmlU, an ATP-dependent amide ligase, catalyzes the fusion of pseudomonic acid (PKS-FAS-derived) and pyrrothine (NRPS-derived) moieties:

- Mutasynthesis : Feeding synthetic pyrrothine to ΔholA mutants restores thiomarinol production, confirming TmlU's role in ligating pre-assembled subunits .

- Substrate specificity : TmlU tolerates diverse acyl-CoA substrates, enabling the generation of xenorhabdins and marinolic acid derivatives in knockout strains .

Advanced: How can mutasynthesis be optimized to produce novel this compound derivatives?

- Precursor feeding to mutants : Supplementing ΔtmpA or ΔtmlU strains with non-natural precursors (e.g., anhydroornithine) yields derivatives like thiomarinol H/J .

- Co-culture strategies : Co-fermenting pathway-specific mutants (e.g., PKS-deficient + NRPS-deficient strains) enables cross-pathway interactions, generating hybrid metabolites .

- Dose-dependent effects : Critical precursor concentrations (e.g., 20 mg mL⁻¹ pyrrothine) maximize yield without inhibiting biosynthesis .

Advanced: How do researchers resolve contradictions in biological activity data for this compound against MRSA?

- Dual-target validation : this compound inhibits IleRS (Kiₐₚₚ = 19 nM) and disrupts metal homeostasis via holothin-derived pyrrothine. Activity is confirmed via:

- Resistance profiling : Serial passage experiments show lower resistance rates vs. mupirocin, supporting dual mechanisms .

Basic: What fermentation conditions maximize this compound yield?

- Timeline optimization : Production peaks at 24 hours post-inoculation. Precursors are added at 7 hours to synchronize with biosynthetic onset .

- Nutrient modulation : Marine broth supplemented with glycerol enhances acyl-CoA availability for side-chain elongation .

Advanced: How are genuine biosynthetic intermediates distinguished from degradation artifacts?

- Mutant metabolite profiling : Marinolic acid A persists in ΔtmlU mutants, confirming its role as an intermediate. In contrast, marinolic amide 16 is absent in mutants, indicating it arises from thiomarinol degradation .

- Stable isotope tracing : [¹³C]-marinolic acid feeding to ΔPKS strains restores thiomarinol production, validating its intermediacy .

Advanced: What statistical rigor is required when reporting this compound's bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.